5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one

Description

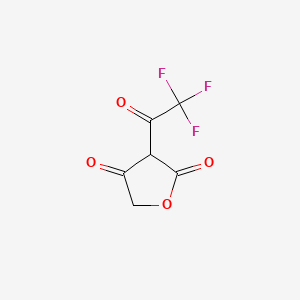

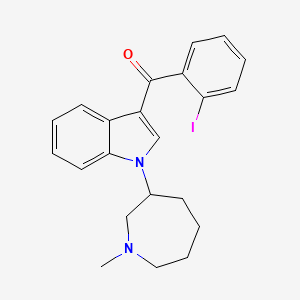

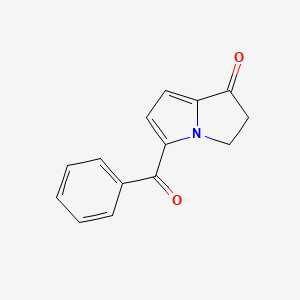

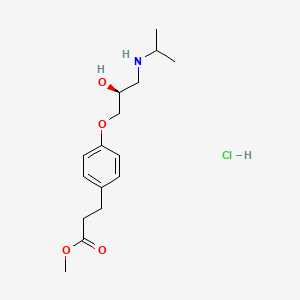

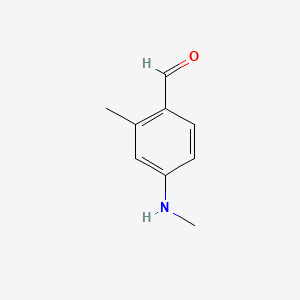

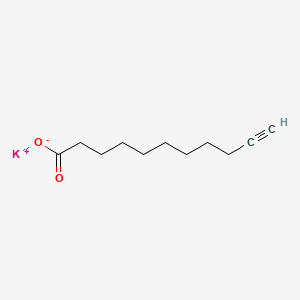

5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one is a chemical compound with the molecular formula C14H11NO2 . It is also known by other names such as 1-Keto Ketorolac and 5-BENZOYL-2,3-DIHYDROPYRROLIZIN-1-ONE . The compound has a molecular weight of 225.24 g/mol .

Molecular Structure Analysis

The compound has a complex structure that includes a pyrrolizinone ring, which is a seven-membered ring with two nitrogen atoms, and a benzoyl group attached to it . The InChI representation of the molecule isInChI=1S/C14H11NO2/c16-13-8-9-15-11 (13)6-7-12 (15)14 (17)10-4-2-1-3-5-10/h1-7H,8-9H2 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 225.24 g/mol . It has a XLogP3-AA value of 2.1, which is a measure of its lipophilicity . The compound does not have any hydrogen bond donors .Scientific Research Applications

Analgesic and Anti-inflammatory Applications : 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one has shown significant potential as an analgesic and anti-inflammatory agent. Studies have found that certain derivatives of this compound exhibit high potency in animal models for pain and inflammation, with minimal side effects like gastrointestinal erosion. These findings suggest its potential for development into human analgesic medications (Muchowski et al., 1985).

Antileukemic Activity : Research indicates that certain derivatives of this compound demonstrate promising antileukemic activity. These compounds have been tested in vivo against leukemia models, showing comparable efficacy to existing treatments like mitomycin (Ladurée et al., 1989).

Antimicrobial Properties : Novel compounds derived from this compound have been synthesized and demonstrated in vitro antibacterial and antifungal properties. These findings open up possibilities for its use in developing new antimicrobial agents (Elgemeie et al., 2017).

Crystal Structure and Molecular Studies : The crystal structure and molecular properties of derivatives of this compound have been extensively studied. These studies contribute to a better understanding of the compound’s chemical properties and potential applications in drug design (Ali et al., 2010).

Drug Design and Synthesis : Research has explored the synthesis of various derivatives of this compound for potential use in drug design. These studies focus on creating structurally unique and biologically active compounds, highlighting the versatility of this compound in medicinal chemistry (Pandya et al., 2019).

properties

IUPAC Name |

5-benzoyl-2,3-dihydropyrrolizin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-13-8-9-15-11(13)6-7-12(15)14(17)10-4-2-1-3-5-10/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKBMHXYCKRXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150429 | |

| Record name | 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113502-52-6 | |

| Record name | 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113502526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BENZOYL-2,3-DIHYDRO-1H-PYRROLIZIN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD3BGE2V2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584051.png)

![L-[2-13C]Xylose](/img/structure/B584058.png)

![D-[5-13C]Xylose](/img/structure/B584065.png)

![L-[5-13C]xylose](/img/structure/B584066.png)